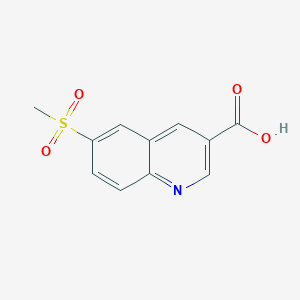

6-(Methylsulfonyl)quinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

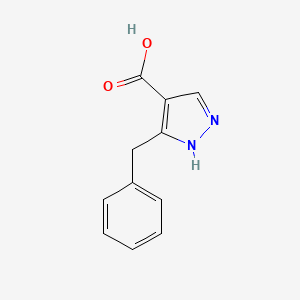

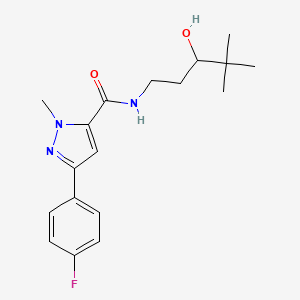

6-(Methylsulfonyl)quinoline-3-carboxylic acid is a chemical compound with the CAS Number: 1956366-84-9 . It has a molecular weight of 251.26 and is typically stored in a dry room at normal temperature . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of 6-(Methylsulfonyl)quinoline-3-carboxylic acid is represented by the linear formula C11H9NO4S . The compound’s structure includes a quinoline ring, a carboxylic acid group, and a methylsulfonyl group .Physical And Chemical Properties Analysis

6-(Methylsulfonyl)quinoline-3-carboxylic acid is a solid compound . It is stored in a dry room at normal temperature . The compound has a molecular weight of 251.26 .Wissenschaftliche Forschungsanwendungen

Friedlander Synthesis of Quinolines

Quinolines and their derivatives, including those similar to 6-(Methylsulfonyl)quinoline-3-carboxylic acid, have shown a wide range of biological activities. They serve as anti-malarial, anti-bacterial, anti-inflammatory, anti-hypertensive, anti-platelet, and tyrosine kinase inhibiting agents. Furthermore, quinolines are crucial for the development of nano and meso-structures with enhanced electronic and photonic properties, highlighting their importance in bioorganic, bioorganometallic processes, and industrial organic chemistry. Efficient synthetic methods, such as the Friedlander synthesis, have been explored to construct the quinoline framework due to its significant applications (Maleki, Rezaei Seresht, & Ebrahimi, 2015).

Synthesis of Quinoxalines

In a related domain, the synthesis of quinoxalines, including derivatives with functionalities similar to methylsulfonyl, has been achieved. These compounds, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives, underscore the synthetic versatility and potential application areas of quinoline derivatives in medicinal chemistry and materials science (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).

Sulfuric Acid-Modified PEG-6000 for Quinoline Synthesis

The use of sulfuric acid-modified polyethylene glycol 6000 (PEG-OSO3H) as an efficient and eco-friendly catalyst for the Friedlander synthesis of poly-substituted quinolines from 2-aminoaryl ketones highlights the ongoing efforts to develop more sustainable chemical processes for the synthesis of quinoline derivatives. This approach not only improves the efficiency of the synthesis but also aligns with environmental sustainability goals (Hasaninejad, Zare, Shekouhy, & Ameri-Rad, 2011).

Design and Synthesis of Quinoline-Based Antimicrobial and Antimalarial Agents

Quinoline derivatives have been designed and synthesized with potential applications as antimicrobial and antimalarial agents. This underscores the critical role of quinoline chemistry in addressing global health challenges and the continuous search for new therapeutic agents (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methylsulfonylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c1-17(15,16)9-2-3-10-7(5-9)4-8(6-12-10)11(13)14/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAQMAULCXPATI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=CC(=CN=C2C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile](/img/structure/B2990921.png)

![3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2990922.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate](/img/structure/B2990929.png)

![Ethyl 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2990937.png)

![N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide](/img/structure/B2990941.png)